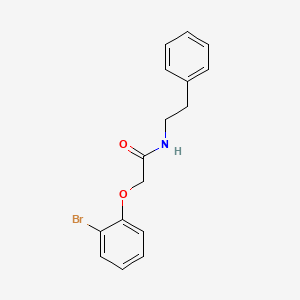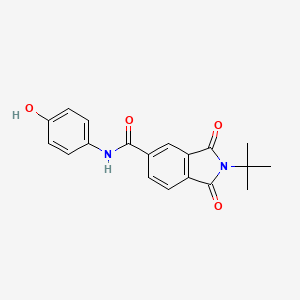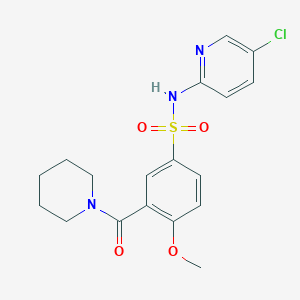![molecular formula C22H24N2O2S B5577390 1-methyl-1'-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5577390.png)
1-methyl-1'-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar complex spiro compounds involves strategic intramolecular cyclization and cyclization reactions. For instance, methyl-substituted 1,2,4,5-tetrahydro-3H-spiro(benz-2-azepine-3,4′-piperidines) are synthesized via intramolecular cyclization of 4-allyl-4-N-benzyl(α-phenylethyl)aminopiperidines in acidic media (Kuznetsov et al., 1991). Another approach involves a N-methyl derivative synthesis from nitrile via phenoxybutylation, Schmidt degradation, O-deprotection, and cyclization (Fröhlich et al., 1990).
Molecular Structure Analysis
Structural elucidation of similar compounds is commonly achieved through NMR, IR, HRMS, and sometimes X-ray diffraction methods. These techniques confirm the constitution of the target compound and intermediates, offering insights into the compound's molecular architecture and confirming its unique spirocyclic nature (Li et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of spiro compounds involves various reactions such as cyclization, fluorine displacement, and reactions with sigma receptors, indicating their versatility in chemical transformations and potential biological activities (Ong & Agnew, 1981).
Physical Properties Analysis
Physical properties of such compounds, including solubility, melting point, and crystal structure, can significantly influence their application potential. X-ray diffraction methods provide valuable information regarding the crystal structure and conformation, which is essential for understanding the physical characteristics of these compounds (Li et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and interaction with biological targets, define the compound's utility in chemical and pharmacological research. Studies have shown these spiro compounds exhibit significant interactions with biological receptors, highlighting their chemical properties and potential as pharmacological agents (Maier & Wünsch, 2002).
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthetic Approaches
Research has focused on developing synthetic methodologies for creating compounds with spiro-piperidine structures. One study describes the synthesis of methyl-substituted tetrahydro-spiro benzazepine-piperidines through intramolecular cyclization, showcasing the chemical versatility and potential for generating complex spirocyclic compounds (Kuznetsov et al., 1991).
Crystal Structure Analysis
Investigations into the crystal structures of novel spiro compounds reveal insights into their conformational behaviors and intermolecular interactions, aiding in the understanding of their physical and chemical properties. For instance, the study of a spiro[indoline-naphthaline]oxazine derivative provided valuable information on its photochromic properties, which could be beneficial for developing new photoresponsive materials (Li et al., 2015).
Biological Applications
- Antimycobacterial Activity: Spiro-piperidin-4-ones and related structures have been evaluated for their antimycobacterial properties. Notably, certain spiro compounds displayed significant activity against Mycobacterium tuberculosis, suggesting potential applications in developing new antituberculosis therapies (Ranjith Kumar et al., 2009).
Receptor Binding Studies
- Sigma Receptor Ligands: Research into spiro compounds as sigma receptor ligands has identified molecules with high affinity and selectivity for sigma 2 binding sites. These findings could inform the design of new drugs targeting the sigma receptors, which are implicated in several neurological and psychiatric disorders (Moltzen et al., 1995).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-methyl-1'-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)spiro[indole-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-23-17-8-4-3-7-16(17)22(21(23)26)10-12-24(13-11-22)20(25)19-14-15-6-2-5-9-18(15)27-19/h3-4,7-8,14H,2,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPMMAMNDMJAHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CCN(CC3)C(=O)C4=CC5=C(S4)CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5577312.png)
![3-cyclobutyl-5-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B5577313.png)
![1-(cyclopropylcarbonyl)-N-{1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-piperidinecarboxamide](/img/structure/B5577316.png)

![(3aS*,6aS*)-2-allyl-5-(4-methylphthalazin-1-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5577325.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5577326.png)
![(3R*,4R*)-1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5577334.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5577354.png)
![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5577362.png)
![1-(cyclobutylcarbonyl)-4-[(2-phenyl-1H-imidazol-1-yl)acetyl]-1,4-diazepane](/img/structure/B5577372.png)

![N-ethyl-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methyl-4-pyrimidinamine](/img/structure/B5577383.png)
![3,5-difluoro-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]pyridine-2-carboxamide](/img/structure/B5577397.png)
